SB 242235

Description

Properties

IUPAC Name |

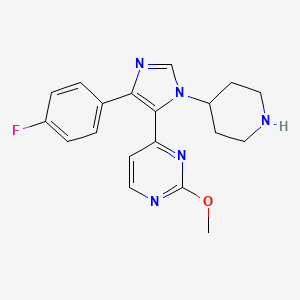

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTYLGXVBIWRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026008 | |

| Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193746-75-7 | |

| Record name | 4-[5-(4-Fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular intricacies of SB 242235: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242235 is a potent and selective pyridinyl-imidazole inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade that governs inflammatory responses. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary molecular target, downstream signaling consequences, and its effects on cellular functions. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols for cornerstone assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through logical diagrams to facilitate a deeper understanding of its biochemical and cellular activities.

Core Mechanism of Action: Selective Inhibition of p38 MAP Kinase

This compound exerts its biological effects through the direct inhibition of p38 MAP kinase.[1][2] This serine/threonine kinase is a central node in signaling pathways that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., Interleukin-1β) and cellular stress. By binding to p38, this compound blocks its kinase activity, thereby preventing the phosphorylation and activation of its downstream substrates.

Quantitative Potency of this compound

The inhibitory potency of this compound has been quantified in various cellular and biochemical assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Assay | Cell/System Type | Stimulus | Measured Effect | IC50 | Reference |

| p38 MAP Kinase Activity | Primary Human Chondrocytes | IL-1β | Inhibition of p38 MAP Kinase | ~ 1.0 µM | [2][3] |

| MAPKAP K2 Activation | Human Chondrocytes | IL-1β | Inhibition of MAPKAP K2 activity | 1.0 µM | |

| Nitric Oxide (NO) Release | Bovine Articular Cartilage Explants | IL-1α | Inhibition of NO production | ~ 0.6 µM | [3] |

| TNFα Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition of TNFα secretion | 170 nM |

Key Signaling Pathways Modulated by this compound

The inhibition of p38 MAP kinase by this compound leads to the disruption of a critical inflammatory signaling cascade. The primary pathway affected is the p38/MAPKAPK2 axis, which plays a crucial role in the post-transcriptional regulation of pro-inflammatory cytokine expression.

The p38/MAPKAPK2/HSP27 Signaling Cascade

Caption: p38 MAP Kinase Signaling Pathway Inhibition by this compound.

Downstream Cellular Consequences

The inhibition of the p38 signaling pathway by this compound results in several key anti-inflammatory effects at the cellular level:

-

Suppression of Pro-inflammatory Cytokine Production: this compound effectively reduces the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). This is a direct consequence of the destabilization of their respective mRNAs, which are normally stabilized by the p38 pathway.

-

Inhibition of Inflammatory Mediators: The compound has been shown to inhibit the production of other inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2) in relevant cell types.[3]

-

Modulation of Downstream Kinase Activity: By blocking p38, this compound prevents the activation of downstream kinases, most notably MAPK-activated protein kinase 2 (MAPKAPK2). This, in turn, inhibits the phosphorylation of substrates like heat shock protein 27 (HSP27).

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of this compound.

In Vitro MAPKAP Kinase 2 (MK2) Activity Assay

This assay is designed to measure the ability of this compound to inhibit the activity of a primary downstream target of p38, MAPKAPK2.

Caption: Experimental Workflow for an In Vitro MAPKAPK2 Kinase Assay.

Inhibition of LPS-Induced TNFα Production in Human PBMCs

This cell-based assay is a robust method to assess the anti-inflammatory activity of this compound in a physiologically relevant primary cell model.

Caption: Workflow for Measuring Inhibition of LPS-Induced TNFα in PBMCs.

Conclusion

This compound is a well-characterized inhibitor of p38 MAP kinase, demonstrating potent activity in suppressing inflammatory signaling pathways and cytokine production in a variety of in vitro and in vivo models. Its mechanism of action is centered on the blockade of the p38/MAPKAPK2 signaling axis, leading to a reduction in the stability of pro-inflammatory mRNA transcripts. While its selectivity for p38 is a key feature, a more detailed and publicly accessible profile of its activity against other kinases and specific p38 isoforms would further enhance its utility as a research tool. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and application of this compound in inflammation research and drug development.

References

An In-Depth Technical Guide to the p38 MAP Kinase Inhibitor SB 242235

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242235 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, this compound effectively modulates downstream signaling cascades, leading to the inhibition of pro-inflammatory cytokine production and other cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of inflammatory diseases and the development of novel therapeutics.

Introduction to p38 MAP Kinase and this compound

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in intracellular signaling pathways. They are activated by a variety of extracellular stimuli, including inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as environmental stresses like UV radiation and osmotic shock. Once activated, p38 MAP kinases phosphorylate a range of downstream substrates, including other kinases and transcription factors, thereby regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.

This compound is a pyridinyl-imidazole compound that has been identified as a potent and selective inhibitor of p38 MAP kinase. Its ability to block the p38 MAPK signaling pathway makes it a valuable tool for studying the physiological and pathological roles of this pathway and a potential therapeutic agent for a variety of inflammatory conditions.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the active site of p38 MAP kinase. While a specific crystal structure of this compound in complex with p38 MAPK is not publicly available, it is understood to bind to the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the propagation of the inflammatory signal mediated by the p38 MAPK pathway.

Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway. It is typically initiated by the activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MAPKAPK2). A key substrate of MAPKAPK2 is the heat shock protein 27 (HSP27), whose phosphorylation is a downstream marker of p38 MAPK activity.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Parameter | Value (IC50) | Reference |

| IL-1β-stimulated primary human chondrocytes | p38 MAP kinase activity | ~1.0 µM | [1][2] |

| IL-1α-stimulated bovine articular cartilage explants | Nitric oxide release | ~0.6 µM | [1] |

| IL-1β-stimulated human chondrocytes | MAPKAP K2 activation | ~1.0 µM | [3] |

Note: Specific IC50 values for this compound against individual p38 MAPK isoforms (α, β, γ, δ) and a broad kinase selectivity profile are not publicly available at the time of this writing.

Table 2: In Vivo Efficacy of this compound in Rat Adjuvant-Induced Arthritis Model

| Treatment Schedule | Dose (mg/kg, p.o.) | Effect on Paw Edema | Effect on Serum TNF-α | Effect on Serum IL-6 |

| Prophylactic (Days 0-20) | 10 | 33% inhibition | Not reported | Not reported |

| Prophylactic (Days 0-20) | 30 | 56% inhibition | Not reported | Not reported |

| Therapeutic (Days 10-20) | 10 | 19% inhibition | Not reported | Not reported |

| Therapeutic (Days 10-20) | 30 | 51% inhibition | Not reported | Not reported |

| Therapeutic (Days 10-20) | 60 | 73% inhibition | Not reported | Decreased |

In normal rats stimulated with lipopolysaccharide, this compound inhibited serum TNF-α levels with a median effective dose (ED50) of 3.99 mg/kg.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Clearance | Plasma Half-life (t1/2) | Oral Bioavailability |

| Rat | High | > 4 h | High |

| Dog | Low to moderate | > 4 h | High |

| Monkey | Low to moderate | > 4 h | High |

Note: this compound exhibits non-linear elimination kinetics in rats and monkeys, with clearance decreasing at higher doses.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against p38 MAP kinase.

Materials:

-

Recombinant active p38 MAP kinase

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP

-

p38 MAPK substrate (e.g., recombinant ATF2 or a peptide substrate)

-

This compound

-

96-well assay plates

-

Detection reagents (e.g., phospho-specific antibody for ELISA or Western blot)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add recombinant p38 MAP kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of substrate phosphorylation using an appropriate method such as ELISA with a phospho-specific antibody or by running the samples on an SDS-PAGE gel followed by Western blotting.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular Assay for MAPKAPK2 Activation

This protocol outlines the measurement of MAPKAPK2 activation in IL-1β-stimulated human chondrocytes, a downstream event of p38 MAPK activity.

Materials:

-

Primary human chondrocytes

-

Cell culture medium

-

Recombinant human IL-1β

-

This compound

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibody against MAPKAPK2 for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant HSP27 (as substrate)

-

[γ-32P]ATP

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Plate primary human chondrocytes and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate MAPKAPK2 from the cell lysates using a specific antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing recombinant HSP27 and [γ-32P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the phosphorylated HSP27.

-

Quantify the band intensities to determine the level of MAPKAPK2 activity and the inhibitory effect of this compound.

Western Blot for Phosphorylated HSP27

This protocol describes the detection of phosphorylated HSP27 in cell lysates as a marker of p38 MAPK pathway inhibition.

Materials:

-

Cell lysates prepared as described in section 4.2.

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-HSP27 (e.g., anti-phospho-HSP27 Ser82)

-

Primary antibody against total HSP27 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total HSP27 to confirm equal protein loading.

In Vivo Rat Adjuvant-Induced Arthritis Model

This protocol provides a general outline for evaluating the efficacy of this compound in a rat model of inflammatory arthritis.

Animals:

-

Male Lewis rats

Induction of Arthritis:

-

On day 0, induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

Treatment:

-

For prophylactic treatment, administer this compound orally (e.g., 10, 30 mg/kg) daily from day 0 to day 20.

-

For therapeutic treatment, begin oral administration of this compound (e.g., 10, 30, 60 mg/kg) daily from day 10 to day 20, after the onset of clinical signs of arthritis.

-

A vehicle control group should be included.

Efficacy Assessment:

-

Paw Inflammation: Measure the volume of the hind paws using a plethysmometer at regular intervals throughout the study.

-

Arthritis Score: Visually score the severity of arthritis in each paw based on erythema and swelling.

-

Serum Cytokine Levels: At the end of the study, collect blood and measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

-

Histopathology: Collect the hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

This compound is a valuable research tool for elucidating the roles of the p38 MAP kinase pathway in health and disease. Its demonstrated efficacy in preclinical models of inflammation highlights its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the available data and detailed experimental protocols to facilitate further research and development in this area. While the publicly available data on isoform specificity and a direct crystal structure are limited, the information presented herein offers a solid foundation for scientists and researchers working with this potent p38 MAP kinase inhibitor.

References

- 1. Differential effects of this compound, a selective p38 mitogen-activated protein kinase inhibitor, on IL-1 treated bovine and human cartilage/chondrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. I: preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. II: in vitro and in vivo metabolism studies and pharmacokinetic extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 242235: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 242235 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. It has been utilized as a chemical probe to investigate the role of the p38 MAPK signaling pathway in various cellular processes, particularly in the context of inflammation and cytokine-mediated diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on publicly available data. It includes quantitative data on its primary targets, a discussion on its selectivity, detailed representative experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Quantitative Inhibitory Activity

The primary target of this compound is the p38 MAP kinase. Its inhibitory activity has been quantified against different isoforms of this kinase. The following table summarizes the available quantitative data.

| Target | IC50 | Assay Type | Source |

| p38α MAP Kinase | 0.019 µM | Biochemical kinase assay | Not specified |

| p38β2 MAP Kinase | 1 µM | Biochemical kinase assay | Not specified |

| p38 MAP Kinase | ~1.0 µM | Cell-based assay measuring inhibition of IL-1β-induced p38 activity in primary human chondrocytes[1] | Badger et al. |

Signaling Pathway

The following diagram illustrates the canonical p38 MAP kinase signaling pathway, which is inhibited by this compound. This pathway is typically activated by cellular stresses and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors involved in inflammatory responses.

Caption: p38 MAP Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assays used to characterize the inhibitory activity of this compound. These are generalized based on common laboratory practices and the available literature, as the specific, detailed protocols from the original studies are not publicly available.

Cell-Based p38 MAP Kinase Inhibition Assay in IL-1β-Stimulated Human Chondrocytes

This assay measures the ability of this compound to inhibit p38 MAP kinase activity within a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced p38 MAP kinase activation in primary human chondrocytes.

Materials:

-

Primary human chondrocytes

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human Interleukin-1β (IL-1β)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Antibodies:

-

Primary antibody against phospho-p38 MAP Kinase (Thr180/Tyr182)

-

Primary antibody against total p38 MAP Kinase

-

HRP-conjugated secondary antibody

-

-

Western blot reagents and equipment

-

Microplate reader for protein quantification

Procedure:

-

Cell Culture: Culture primary human chondrocytes in appropriate medium until they reach 80-90% confluency.

-

Serum Starvation: Reduce the serum concentration in the culture medium to 0.5-1% FBS for 16-24 hours prior to the experiment to minimize basal signaling.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations of this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-p38 MAP Kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total p38 MAP Kinase as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-p38 and total p38.

-

Normalize the phospho-p38 signal to the total p38 signal for each sample.

-

Plot the normalized phospho-p38 signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: A generalized workflow for a cell-based p38 MAPK inhibition assay.

In Vitro MAPKAP-K2 Kinase Assay

This biochemical assay directly measures the activity of MAPKAP-K2, a downstream substrate of p38 MAP kinase, and its inhibition.

Objective: To determine the effect of this compound on the phosphorylation of a MAPKAP-K2 substrate.

Materials:

-

Active recombinant MAPKAP-K2 enzyme

-

Recombinant HSP27 (Heat Shock Protein 27) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)

-

This compound

-

DMSO (vehicle control)

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter (for radioactive assay) or specific antibodies for phospho-HSP27 (for non-radioactive assay)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a microplate well, combine the kinase assay buffer, a specific concentration of this compound or vehicle (DMSO), and the recombinant MAPKAP-K2 enzyme.

-

Initiate Reaction: Add the substrate (HSP27) and ATP (e.g., a mix of cold ATP and [γ-³²P]ATP) to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated HSP27.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of MAPKAP-K2 activity for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of p38 MAP kinase, particularly the p38α isoform. The available data robustly supports its use as a tool compound for investigating the p38 signaling pathway. However, the lack of a comprehensive public selectivity profile necessitates careful interpretation of experimental results, and researchers should remain mindful of potential off-target effects. The provided experimental protocols offer a foundation for designing and conducting studies to further characterize the activity of this compound and similar molecules.

References

SB 242235: A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

SB 242235 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in cellular signaling pathways that respond to stress, inflammation, and other external stimuli.[1][2][3][4] Understanding the downstream targets of this inhibitor is crucial for elucidating its mechanism of action and for the development of therapeutics targeting cytokine-mediated diseases.[3] This guide provides a comprehensive overview of the known downstream effects of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the activity of p38 MAP kinase. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes. In interleukin-1β (IL-1β) stimulated human chondrocytes, this compound has been shown to inhibit p38 MAP kinase induction with an IC50 of approximately 1 µM.[1][5]

Downstream Signaling Pathways

The primary downstream effect of this compound is the blockade of the p38 MAP kinase signaling cascade. This pathway plays a critical role in the inflammatory response. Upon stimulation by stressors like ultraviolet B (UVB) radiation or inflammatory cytokines such as IL-1, p38 MAP kinase is activated. Activated p38 then phosphorylates and activates downstream kinases like MAPKAPK-2 (MAP kinase-activated protein kinase 2). MAPKAPK-2, in turn, phosphorylates various substrates, including heat shock protein 27 (HSP27), leading to the expression of pro-inflammatory genes.

Quantitative Data on Downstream Targets

The inhibitory effects of this compound on various downstream targets have been quantified in several studies. The following table summarizes these findings.

| Target | Cell/Tissue Type | Stimulus | Method | Result | Reference |

| p38 MAP Kinase | Primary Human Chondrocytes | IL-1β | Kinase Assay | IC50 ≈ 1 µM | [5] |

| Nitric Oxide (NO) Release | IL-1α-stimulated Bovine Articular Cartilage Explants | IL-1α | Griess Assay | IC50 ≈ 0.6 µM | [5] |

| Inducible Nitric Oxide Synthase (iNOS) Gene Expression | Bovine Chondrocytes | IL-1 | Gene Expression Analysis | Inhibition at concentrations similar to nitrite production | [5] |

| Prostaglandin E2 (PGE2) | IL-1-stimulated Bovine and Human Chondrocyte Cultures | IL-1 | Immunoassay | Inhibited | [5] |

| MAPKAPK-2 Kinase Activity | SKH-1 Hairless Mouse Skin | UVB Irradiation | Kinase Assay | Abolished | [2] |

| HSP27 Phosphorylation | SKH-1 Hairless Mouse Skin | UVB Irradiation | Western Blot | Abolished | [2] |

| Interleukin-6 (IL-6) Expression | SKH-1 Hairless Mouse Skin | UVB Irradiation | Gene Expression Analysis | Inhibited | [2] |

| KC (murine IL-8) Expression | SKH-1 Hairless Mouse Skin | UVB Irradiation | Gene Expression Analysis | Inhibited | [2] |

| COX-2 Expression | SKH-1 Hairless Mouse Skin | UVB Irradiation | Gene Expression Analysis | Inhibited | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's downstream targets.

Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of this compound on NO release.

Methodology:

-

Bovine articular cartilage explants are stimulated with IL-1α in the presence or absence of varying concentrations of this compound.

-

After a specified incubation period, the culture medium is collected.

-

The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.

-

The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve.

-

The IC50 value is calculated from the dose-response curve.

Western Blot for HSP27 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of HSP27.

Methodology:

-

SKH-1 hairless mice are treated with this compound prior to UVB irradiation.

-

Skin samples are collected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated HSP27.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis

Objective: To determine the effect of this compound on the expression of pro-inflammatory genes.

Methodology:

-

Cells or tissues are treated with this compound and the relevant stimulus (e.g., IL-1 or UVB).

-

Total RNA is extracted using a suitable method, such as TRIzol reagent.

-

The RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for iNOS, IL-6, KC, and COX-2.

-

The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Experimental Workflow for Target Validation

The general workflow for identifying and validating the downstream targets of a kinase inhibitor like this compound involves a series of in vitro and in vivo experiments.

Species-Specific Effects

It is important to note that the effects of this compound can be species-specific. For instance, while this compound inhibits NO production and iNOS induction in IL-1β-stimulated bovine chondrocytes, it does not have the same effect in human chondrocytes.[5] However, the inhibition of PGE2 by this compound was observed in both bovine and human chondrocyte cultures.[5] These findings highlight the importance of considering species differences in drug development and preclinical studies.

Conclusion

This compound is a well-characterized inhibitor of p38 MAP kinase with a range of downstream effects on inflammatory mediators. Its ability to suppress the production of nitric oxide, pro-inflammatory cytokines, and prostaglandins underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other p38 MAP kinase inhibitors. Further research is warranted to fully elucidate the complete spectrum of its downstream targets and to translate these preclinical findings into clinical applications.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. SB242235|CAS 193746-75-7|DC Chemicals [dcchemicals.com]

- 3. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. II: in vitro and in vivo metabolism studies and pharmacokinetic extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. I: preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of this compound, a selective p38 mitogen-activated protein kinase inhibitor, on IL-1 treated bovine and human cartilage/chondrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of p38 MAPK in Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Its central role in orchestrating the production of pro-inflammatory mediators has positioned it as a key therapeutic target for a multitude of chronic inflammatory diseases.[4][5][6] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of conditions such as rheumatoid arthritis (RA), chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[5][7][8][9] This technical guide provides an in-depth overview of the p38 MAPK signaling cascade, its role in disease, quantitative data on its activation and inhibition, and detailed experimental protocols for its study.

The p38 MAPK Signaling Pathway

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[10][11] Of these, p38α is the most studied and is considered the primary isoform responsible for regulating inflammation.[12] These kinases are key components of a signaling cascade that translates extracellular stimuli into a cellular response.

Activation Cascade

Activation of p38 MAPK is initiated by a wide range of inflammatory and stress stimuli, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[6][13] This process involves a three-tiered kinase cascade:

-

MAPK Kinase Kinases (MAPKKKs): Upon receptor activation by stimuli, upstream MAPKKKs such as TAK1 and MTK1 are activated.[4]

-

MAPK Kinases (MKKs): These activated MAPKKKs then phosphorylate and activate the downstream MKKs, primarily MKK3 and MKK6.[14]

-

p38 MAPK: Finally, MKK3 and MKK6 dually phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues within a conserved TGY motif, leading to its activation.[14][15]

Downstream Targets and Inflammatory Role

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors.[10] A major function of the pathway is the post-transcriptional control of inflammatory gene expression.[16]

-

MAPK-activated protein kinase 2 (MK2): A key substrate of p38α and p38β, MK2 plays a crucial role in stabilizing the mRNAs of pro-inflammatory cytokines by binding to AU-rich elements (AREs) in their 3' untranslated regions.[9][13][16] This prevents their rapid degradation and enhances their translation.

-

Transcription Factors: p38 MAPK can directly or indirectly activate transcription factors such as Activating Transcription Factor 2 (ATF2), NF-κB, and CREB, which drive the expression of genes encoding inflammatory mediators.[13]

-

Pro-inflammatory Mediators: The pathway is essential for the production of numerous key inflammatory mediators, including TNF-α, IL-1β, IL-6, IL-8, and cyclooxygenase-2 (COX-2).[3][12][13]

Below is a diagram illustrating the core p38 MAPK signaling pathway.

Role of p38 MAPK in Inflammatory Diseases

Elevated p38 MAPK activity is a hallmark of several chronic inflammatory diseases, where it contributes to the persistent production of inflammatory mediators and tissue damage.[5][7]

-

Rheumatoid Arthritis (RA): In RA, activated p38 MAPK is found in macrophages and fibroblasts within the inflamed synovial membrane.[4][7] It drives the production of TNF-α and IL-1 and is implicated in the expression of matrix metalloproteinases that contribute to cartilage and bone degradation.[7]

-

Chronic Obstructive Pulmonary Disease (COPD): Increased levels of phosphorylated p38 MAPK are detected in alveolar macrophages and epithelial cells of COPD patients.[11][17][18] This activation correlates with the degree of lung function impairment and inflammation.[8][17][19] The p38 pathway is crucial for the synthesis of cytokines and chemokines relevant to COPD pathogenesis, such as TNF-α, IL-1β, and IL-8.[17]

-

Inflammatory Bowel Disease (IBD): The p38 MAPK pathway plays a significant role in the recurrent intestinal inflammation characteristic of IBD (which includes Crohn's disease and ulcerative colitis).[9] Higher levels of phosphorylated p38α are found in the inflamed mucosa of IBD patients compared to controls, and inhibiting p38α reduces the secretion of TNF-α, IL-1β, and IL-6 from mucosal biopsies.[20]

Table 1: Upregulation and Activity of p38 MAPK in Inflammatory Diseases

| Disease | Cell Types with Activated p38 | Key Downstream Effects | Reference |

| Rheumatoid Arthritis (RA) | Synovial macrophages, fibroblasts, endothelial cells | Production of TNF-α, IL-1, MMPs; osteoclast differentiation | [4][7][12] |

| COPD | Alveolar macrophages, CD8+ T-lymphocytes, bronchial epithelial cells | Production of TNF-α, IL-1β, IL-6, IL-8; corticosteroid resistance | [8][11][17][18][19] |

| IBD | Lamina propria mononuclear cells (LPMCs), intestinal epithelial cells | Increased production of TNF-α, IL-1β, IL-6 | [9][20] |

p38 MAPK as a Therapeutic Target

Given its central role in inflammation, inhibiting the p38 MAPK pathway has been a major focus for drug development.[4][16] Small molecule inhibitors that typically bind to the ATP-binding pocket of the p38 enzyme can effectively block the phosphorylation of downstream targets, thereby reducing the production of pro-inflammatory cytokines.[3] Numerous inhibitors have entered clinical trials, though success has been limited by issues of toxicity and lack of efficacy.[6][21][22]

Table 2: IC50 Values of Selected p38 MAPK Inhibitors

| Inhibitor | Target Isoform(s) | IC50 (nM) | Disease(s) Studied | Reference |

| SB203580 | p38α/β | 34 (p38α) | Preclinical models of inflammation | [23] |

| VX-745 | p38α | Not Specified | Rheumatoid Arthritis | [21][24] |

| VX-702 | p38α | Not Specified | Rheumatoid Arthritis | [21][24] |

| SCIO-469 (Talmapimod) | p38α | 9 | Rheumatoid Arthritis, Dental Pain | [22] |

| LY2228820 (Ralimetinib) | p38α/β | 5.3 (p38α), 3.2 (p38β) | Rheumatoid Arthritis, Cancer | [22] |

| PH-797804 | p38α | Not Specified | COPD, Rheumatoid Arthritis | [21][24] |

| AMG-548 | p38α | Not Specified | COPD, Neuropathic Pain | [21][24] |

Note: IC50 values can vary based on assay conditions.

Experimental Protocols for Studying p38 MAPK

Analyzing the activation and activity of p38 MAPK is fundamental to inflammation research. The following sections provide detailed protocols for two key experimental techniques.

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol allows for the semi-quantitative detection of total p38 MAPK and its activated, phosphorylated form (phospho-p38).

Objective: To measure the relative levels of phospho-p38 (Thr180/Tyr182) and total p38 protein in cell lysates.

Materials:

-

Cell culture reagents

-

Stimulus (e.g., Anisomycin, LPS) and/or inhibitor (e.g., LY3007113)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL) and imaging system

Methodology:

-

Cell Culture and Treatment: a. Plate cells (e.g., HeLa, RAW264.7 macrophages) and grow to 70-80% confluency. b. (Optional) Pre-treat cells with a p38 inhibitor (e.g., LY3007113) or vehicle (DMSO) for 1-2 hours.[25] c. Stimulate cells with an appropriate activator (e.g., 10 µg/mL anisomycin for 30 minutes) to induce p38 phosphorylation.[25] Include an unstimulated control.

-

Cell Lysis and Protein Quantification: a. Place culture plates on ice and wash cells twice with ice-cold PBS.[1][25] b. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][25] c. Incubate on ice for 30 minutes.[1] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][25] e. Collect the supernatant and determine the protein concentration using a BCA assay.[1][25]

-

SDS-PAGE and Protein Transfer: a. Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[25] b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[25][26] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25][26]

-

Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[25] b. Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[25][27] c. Wash the membrane three times for 5-10 minutes each with TBST.[25] d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[25] e. Wash the membrane as in step 4c. f. Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]

-

Stripping and Re-probing: a. (Optional) The membrane can be stripped and re-probed with the antibody for total p38 MAPK to serve as a loading control.

Protocol: In Vitro p38 MAPK Kinase Assay

This assay measures the enzymatic activity of p38 MAPK by quantifying its ability to phosphorylate a known substrate, such as ATF2.

Objective: To measure the kinase activity of immunoprecipitated p38 MAPK from cell lysates.

Materials:

-

Cell lysate prepared as in the Western Blot protocol (Section 5.1, step 2)

-

Anti-p38 MAPK antibody

-

Protein A/G agarose beads (e.g., EZview Red Protein A Affinity Gel)[28]

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT)[23]

-

ATP solution

-

SDS-PAGE materials

-

Antibody for detecting the phosphorylated substrate (e.g., anti-phospho-ATF2 (Thr71))[1][23]

Methodology:

-

Immunoprecipitation of p38 MAPK: a. To 200-500 µg of cell lysate protein, add anti-p38 MAPK antibody (e.g., 2 µL).[28] b. Incubate on ice with gentle mixing for 1-2 hours. c. Add equilibrated Protein A/G agarose beads (e.g., 30 µL of 50% slurry) and incubate for an additional 1-2 hours at 4°C to capture the antibody-p38 complex.[28] d. Pellet the beads by centrifugation (e.g., 5,000 x g for 30 seconds at 4°C). e. Carefully wash the bead pellet three times with lysis buffer and once with Kinase Assay Buffer to remove non-specific proteins.

-

Kinase Reaction: a. Resuspend the washed bead pellet in Kinase Assay Buffer. b. Prepare a master mix containing the recombinant substrate (e.g., ~1 µg ATF2) and ATP (e.g., final concentration 100 µM).[1] c. Add the master mix to the beads to initiate the kinase reaction.[1] d. Incubate the reaction at 30°C for 30 minutes with gentle agitation.[1][28]

-

Termination and Detection: a. Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[1][28] b. Centrifuge to pellet the beads and collect the supernatant. c. Analyze the supernatant by Western Blot, as described in Section 5.1 (steps 3-5), using a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF2).[1][28] d. The intensity of the phosphorylated substrate band is proportional to the p38 MAPK activity in the original lysate.

Conclusion and Future Perspectives

The p38 MAPK pathway is undeniably a central node in the complex network of inflammatory signaling. Its consistent activation across a range of debilitating inflammatory diseases underscores its importance as a subject of intense research and a high-value therapeutic target.[4][7][29] While the journey of p38 inhibitors from bench to bedside has been challenging, the profound understanding of the pathway's function continues to drive the development of more selective and safer second-generation inhibitors. Future research may focus on isoform-specific targeting or modulating downstream substrates like MK2 to achieve a better therapeutic window, offering new hope for the management of chronic inflammatory disorders.[6][9]

References

- 1. benchchem.com [benchchem.com]

- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 4. ard.bmj.com [ard.bmj.com]

- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 8. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]

- 9. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. 2024.sci-hub.box [2024.sci-hub.box]

- 20. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]

- 25. benchchem.com [benchchem.com]

- 26. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 27. p38 MAPK Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 242235: A Technical Guide to its Application in Cytokine Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 242235 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a significant target for therapeutic intervention in a variety of cytokine-mediated diseases, including autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cytokine inhibition studies. It is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting the p38 MAPK pathway. This pathway is a component of the larger MAPK signaling network, which also includes the ERK and JNK pathways. The p38 MAPK cascade is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as environmental stresses.

Activation of the pathway begins with the phosphorylation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation. Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF-2). The phosphorylation of these substrates ultimately leads to the transcriptional and translational regulation of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines like IL-6 and IL-8.

This compound acts as a competitive inhibitor at the ATP-binding site of p38 MAPK, preventing its phosphorylation and subsequent activation of downstream targets. This blockade of the p38 MAPK signaling cascade results in the suppression of pro-inflammatory cytokine production and other inflammatory processes.

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target | Cell/System Type | Stimulus | IC50 Value | Reference |

| p38 MAP Kinase | Primary Human Chondrocytes | IL-1β | ~1.0 µM | [2][3] |

| MAPKAP K2 Activation | IL-1β-stimulated Human Chondrocytes | IL-1β | 1.0 µM | [1] |

| Nitric Oxide (NO) Release | IL-1α-stimulated Bovine Articular Cartilage | IL-1α | ~0.6 µM | [3] |

| Pro-inflammatory Cytokines (IL-6, KC [murine IL-8]) | In vivo (murine model) | - | Not specified | [1] |

| COX-2 Expression | In vivo (murine model) | - | Not specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

p38 MAPK Activity Assay (Non-Radioactive)

This protocol is adapted from commercially available non-radioactive kinase assay kits and is designed to measure the in vitro inhibitory effect of this compound on p38 MAPK activity.

Materials:

-

Recombinant active p38α MAPK

-

ATF-2 fusion protein (substrate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

This compound stock solution (in DMSO)

-

96-well plates

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).

-

Kinase Reaction Setup:

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add recombinant active p38α MAPK to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Prepare a substrate/ATP mix containing ATF-2 fusion protein and ATP in kinase assay buffer.

-

Add the substrate/ATP mix to each well to start the reaction.

-

Incubate the plate at 30°C for 30 minutes.

-

-

Terminate Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer to each well.

-

Western Blot Analysis:

-

Boil the samples at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the extent of ATF-2 phosphorylation. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol measures the effect of this compound on nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

Primary chondrocytes or a relevant cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) for stimulation

-

This compound stock solution (in DMSO)

-

Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS or IL-1β. Include unstimulated controls.

-

Incubate for 24-48 hours.

-

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction:

-

In a new 96-well plate, add the collected supernatants.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add the Griess reagents to each well according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the inhibitory effect of this compound on NO production.

COX-2 Expression Analysis (Western Blot)

This protocol assesses the impact of this compound on the protein expression of cyclooxygenase-2 (COX-2).

Materials:

-

Cells of interest (e.g., macrophages, endothelial cells)

-

Cell culture medium

-

Stimulant (e.g., LPS, TNF-α)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies: anti-COX-2 and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat with this compound or vehicle for 1-2 hours.

-

Stimulate with the appropriate agent to induce COX-2 expression.

-

Incubate for the desired time period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour.

-

Incubate with primary antibodies (anti-COX-2 and anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for COX-2 and β-actin. Normalize the COX-2 signal to the β-actin signal to determine the relative change in COX-2 expression.

Experimental Workflow for Cytokine Inhibition Studies

Caption: A generalized workflow for assessing the cytokine inhibitory effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in inflammatory processes and for evaluating the therapeutic potential of p38 MAPK inhibition. Its selectivity and potency make it a suitable compound for in vitro and preclinical in vivo studies aimed at understanding and modulating cytokine-mediated pathologies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in cytokine inhibition research. As with any experimental work, it is recommended to optimize the provided protocols for the specific cell types and experimental conditions being used.

References

SB 242235: A Technical Guide to its Inhibitory Effect on TNF-α Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of SB 242235 on the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This compound is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a critical enzyme in the signaling cascade that leads to the synthesis and release of TNF-α.[1][2][3][4][5] This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data on TNF-α Inhibition

The inhibitory effect of this compound on TNF-α production has been demonstrated in preclinical models. The following table summarizes a key finding from a study in rats.

| Parameter | Value | Experimental Model | Stimulus | Reference |

| Median Effective Dose (ED50) | 3.99 mg/kg | Normal Rats (in vivo) | Lipopolysaccharide (LPS) | [1] |

This data indicates that this compound is effective at reducing systemic levels of TNF-α in response to a potent inflammatory stimulus.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its inhibitory effect on TNF-α production by targeting the p38 MAP kinase signaling pathway.[1][2][3][4][5] This pathway is a crucial regulator of the synthesis of pro-inflammatory cytokines.[6][7][8][9][10][11] In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of protein kinases is activated, culminating in the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates downstream targets, including transcription factors that drive the expression of the TNF-α gene. By selectively inhibiting p38 MAPK, this compound disrupts this signaling cascade, leading to a reduction in TNF-α mRNA and subsequent protein synthesis.

Experimental Protocols

The following section details a representative in vitro protocol for evaluating the inhibitory effect of this compound on TNF-α production, based on methodologies commonly employed for p38 MAPK inhibitors.[11][12][13][14]

In Vitro Inhibition of LPS-Induced TNF-α Production in Human Monocytic Cells (THP-1)

1. Cell Culture and Differentiation:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate THP-1 monocytes into a macrophage-like phenotype, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Following differentiation, wash the adherent cells with phosphate-buffered saline (PBS) and incubate in fresh, PMA-free medium for at least 24 hours before the experiment.

2. Compound Treatment and Stimulation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serially dilute this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Following pre-incubation, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce TNF-α production.

-

Include a negative control group of cells treated with vehicle only and not stimulated with LPS.

3. Measurement of TNF-α Production:

-

After a 4-6 hour incubation period with LPS, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Quantify the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

-

Construct a standard curve using the recombinant TNF-α provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

-

Determine the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated vehicle control.

-

Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of TNF-α production) using non-linear regression analysis.

Conclusion

This compound is a well-characterized inhibitor of p38 MAP kinase that effectively reduces the production of the pro-inflammatory cytokine TNF-α. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory and autoimmune diseases. The provided diagrams offer a clear visual understanding of its mechanism of action and the experimental procedures used to assess its efficacy.

References

- 1. Disease-modifying activity of this compound, a selective inhibitor of p38 mitogen-activated protein kinase, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB242235 - Creative Enzymes [creative-enzymes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. I: preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. P38 MAPK protects against TNF-alpha-provoked apoptosis in LNCaP prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of p38 MAPK decreases myocardial TNF-alpha expression and improves myocardial function and survival in endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture | PLOS One [journals.plos.org]

The Role of SB 242235 in Chondrocyte Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 242235, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), has emerged as a significant small molecule in the study of chondrocyte biology and the development of potential therapeutic strategies for cartilage-related disorders such as osteoarthritis. This technical guide provides an in-depth overview of the core principles of using this compound in chondrocyte research. It details the compound's mechanism of action, its effects on key chondrogenic markers, and comprehensive experimental protocols for its application in in vitro chondrocyte models. The guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate chondrocyte signaling pathways and to explore its potential as a disease-modifying agent.

Introduction: The Significance of p38 MAPK in Chondrocyte Function

Chondrocytes, the sole cellular component of articular cartilage, are responsible for synthesizing and maintaining the extracellular matrix (ECM), which is primarily composed of type II collagen and aggrecan. The health and function of chondrocytes are critical for joint integrity. In pathological conditions like osteoarthritis, pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) activate intracellular signaling cascades that lead to the breakdown of the ECM and chondrocyte apoptosis.

The p38 MAPK signaling pathway is a key player in mediating the inflammatory response in chondrocytes.[1] Activation of p38 MAPK by stimuli like IL-1β leads to the upregulation of matrix metalloproteinases (MMPs) and other catabolic enzymes, while simultaneously suppressing the synthesis of essential ECM components.[1] Therefore, inhibition of the p38 MAPK pathway presents a promising therapeutic strategy to mitigate cartilage degradation and inflammation in arthritic diseases.

This compound: A Selective p38 MAPK Inhibitor

This compound is a small molecule compound that acts as a potent and selective inhibitor of p38 MAPK. It functions by competing with ATP for binding to the kinase domain of p38, thereby preventing its phosphorylation and subsequent activation of downstream targets. This selectivity makes this compound a valuable tool for dissecting the specific roles of the p38 MAPK pathway in chondrocyte biology.

Effects of this compound on Chondrocyte Function

In the context of chondrocyte research, this compound has been shown to exert several beneficial effects, primarily through the attenuation of inflammatory responses and the promotion of a chondroprotective environment.

Anti-inflammatory Effects

A primary application of this compound in chondrocyte research is to counteract the detrimental effects of pro-inflammatory cytokines. By inhibiting p38 MAPK, this compound can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in chondrocytes stimulated with IL-1β.

Modulation of Extracellular Matrix Metabolism

Inhibition of p38 MAPK by this compound has been shown to influence the expression of key chondrogenic markers, including the master transcription factor SOX9, and the primary ECM components, aggrecan and collagen type II. While direct quantitative data for this compound is emerging, studies with other p38 inhibitors like SB203580 have demonstrated that blocking this pathway can lead to an upregulation of these crucial anabolic genes, thereby promoting a chondrogenic phenotype.[1] Conversely, in inflammatory conditions, p38 MAPK activation suppresses the expression of these markers.[1]

Table 1: Anticipated Effects of this compound on Chondrocyte Gene Expression in an IL-1β-Induced Inflammatory Model

| Gene | Function | Expected Change with IL-1β | Expected Change with IL-1β + this compound |

| SOX9 | Master transcription factor for chondrogenesis | ↓ | ↑ |

| ACAN (Aggrecan) | Major proteoglycan of cartilage ECM | ↓ | ↑ |

| COL2A1 (Collagen Type II) | Primary collagenous component of cartilage ECM | ↓ | ↑ |

| MMP13 | Collagenase involved in ECM degradation | ↑ | ↓ |

| iNOS | Produces nitric oxide, an inflammatory mediator | ↑ | ↓ |

| COX-2 | Produces prostaglandins, inflammatory mediators | ↑ | ↓ |

Note: The expected changes are based on the known function of the p38 MAPK pathway in chondrocytes and may require experimental validation for this compound specifically.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in chondrocyte research.

Primary Human Chondrocyte Culture

A fundamental requirement for in vitro studies is the successful isolation and culture of primary chondrocytes.

Materials:

-

Human articular cartilage tissue

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Aseptically dissect human articular cartilage from non-load-bearing regions.

-

Mince the cartilage into small pieces (1-2 mm³).

-

Wash the minced cartilage three times with sterile PBS containing Penicillin-Streptomycin.

-

Digest the cartilage with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

-

Plate the chondrocytes in culture flasks at a density of 1 x 10⁴ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the culture medium every 2-3 days.

In Vitro Model of Cartilage Inflammation and Treatment with this compound

This protocol describes the induction of an inflammatory state in cultured chondrocytes using IL-1β and subsequent treatment with this compound.

Materials:

-

Primary human chondrocytes (as prepared in 4.1)

-

Recombinant human IL-1β

-

This compound (dissolved in DMSO)

-

Serum-free DMEM

-

6-well or 12-well cell culture plates

Protocol:

-

Seed primary chondrocytes in culture plates and grow to 80-90% confluency.

-

Starve the cells in serum-free DMEM for 24 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the chondrocytes with recombinant human IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 24, 48, or 72 hours).

-

Harvest the cell culture supernatant for analysis of secreted factors (e.g., NO, PGE2) and the cell lysate for gene and protein expression analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive method to quantify the mRNA levels of target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (SOX9, ACAN, COL2A1, MMP13, etc.) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Isolate total RNA from treated and untreated chondrocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a suitable master mix, primers, and the synthesized cDNA. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for Protein Expression Analysis

Western blotting allows for the detection and quantification of specific proteins.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SOX9, anti-Collagen Type II, anti-p-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the chondrocytes in RIPA buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-